Diflufenican-d3
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Overview
Description
Diflufenican-d3 is a deuterium-labeled derivative of Diflufenican, a selective herbicide used primarily for controlling broad-leaved weeds. The incorporation of deuterium atoms into the molecule enhances its stability and allows for more precise tracking in various scientific studies. Diflufenican itself is known for its effectiveness in agricultural settings, particularly in the management of weeds in cereal crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diflufenican-d3 involves the deuteration of DiflufenicanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical composition and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Diflufenican-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflufenican oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Diflufenican-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of herbicides.
Biology: Helps in understanding the interaction of herbicides with biological systems.
Medicine: Investigated for its potential effects on human health and its role in drug development.
Industry: Utilized in the development of more effective and environmentally friendly herbicides
Mechanism of Action
Diflufenican-d3 exerts its effects by inhibiting the synthesis of carotenoids in plants. This inhibition disrupts the photosynthetic process, leading to the death of susceptible weeds. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway, such as phytoene desaturase. The disruption of this pathway results in the accumulation of toxic intermediates, ultimately causing cell death .
Comparison with Similar Compounds
Diflufenican-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in studies. Similar compounds include:
Diflufenican: The non-deuterated form, widely used as a herbicide.
Flufenacet: Another herbicide with a similar mode of action but different chemical structure.
Metribuzin: A herbicide that also targets carotenoid biosynthesis but has a different chemical composition .
This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research for tracking and studying the behavior of herbicides in various environments.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-HOKOUOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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